3-Fluoro-4-(2-methylpiperidin-1-yl)aniline
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Overview
Description
3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is a fluorinated aromatic amine with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a 2-methylpiperidin-1-yl group at the 4-position of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Piperidine Substitution: The final step involves the substitution of the amine group with the 2-methylpiperidin-1-yl group under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The piperidine moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline: Similar structure but with a different piperidine substitution pattern.
4-Fluoroaniline: Lacks the piperidine moiety, resulting in different chemical properties and applications.
3-Chloro-4-(2-methylpiperidin-1-yl)aniline: Chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the 2-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the piperidine moiety increases its lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-fluoro-4-(2-methylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAJYHQGRRHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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